molecular formula C7H6NNaO2 B1324546 Sodium 2-(pyridin-2-yl)acetate CAS No. 67870-16-0

Sodium 2-(pyridin-2-yl)acetate

Cat. No.: B1324546
CAS No.: 67870-16-0
M. Wt: 159.12 g/mol
InChI Key: KHFHYDOQKHFOLU-UHFFFAOYSA-M
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Description

Sodium 2-(pyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetate group

Biochemical Analysis

Biochemical Properties

Sodium 2-(pyridin-2-yl)acetate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as collagen prolyl 4-hydroxylase, which is crucial in collagen synthesis . The interaction with this enzyme inhibits its activity, thereby reducing collagen production. Additionally, this compound has shown antimicrobial properties, interacting with microbial strains like E. coli and B. mycoides, inhibiting their growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, it has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, which are responsible for collagen synthesis in liver fibrosis . This inhibition is crucial in reducing fibrosis and promoting healthy cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of collagen prolyl 4-hydroxylase, preventing the hydroxylation of proline residues in collagen, which is essential for collagen stability and function . This inhibition leads to decreased collagen synthesis and accumulation, thereby mitigating fibrotic conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of collagen synthesis, with minimal degradation observed over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without significant adverse effects. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as collagen prolyl 4-hydroxylase. This interaction affects the metabolic flux of collagen synthesis, leading to reduced levels of collagen metabolites . The compound’s influence on these pathways is crucial for its therapeutic potential in treating fibrotic diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as hepatic stellate cells, where it exerts its inhibitory effects on collagen synthesis . The compound’s distribution is essential for its efficacy in therapeutic applications.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the endoplasmic reticulum, where collagen synthesis occurs . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The subcellular localization of this compound is critical for its function and effectiveness in inhibiting collagen synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(pyridin-2-yl)acetate typically involves the reaction of pyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

Pyridine-2-carboxylic acid+Sodium hydroxideSodium 2-(pyridin-2-yl)acetate+Water\text{Pyridine-2-carboxylic acid} + \text{Sodium hydroxide} \rightarrow \text{this compound} + \text{Water} Pyridine-2-carboxylic acid+Sodium hydroxide→Sodium 2-(pyridin-2-yl)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(pyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into pyridine-2-ylmethanol.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Pyridine-2-carboxylic acid.

    Reduction: Pyridine-2-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Sodium 2-(pyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: A precursor in the synthesis of Sodium 2-(pyridin-2-yl)acetate.

    Pyridine-2-ylmethanol: A reduction product of this compound.

    Pyridine derivatives:

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an acetate group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

sodium;2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFHYDOQKHFOLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987217
Record name Sodium (pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67870-16-0
Record name Sodium pyridine-2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067870160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium pyridine-2-acetate
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